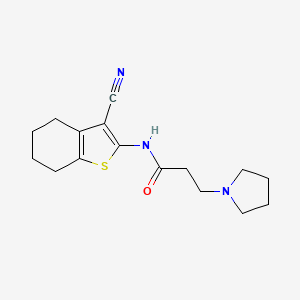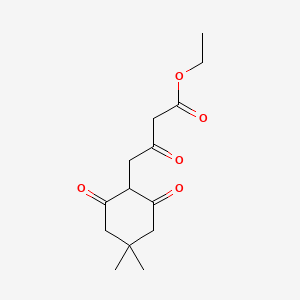![molecular formula C27H27FN4O2 B2486813 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1171404-75-3](/img/structure/B2486813.png)
1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a class of chemicals that have attracted interest due to their potential applications in various fields, including medicinal chemistry. The structure includes a benzimidazole ring, which is known for its biological activity, linked to a piperazine moiety and a fluorophenoxy group. These components contribute to the compound's unique chemical and physical properties.
Synthesis Analysis
Synthesis involves complex organic reactions, where the benzimidazole and piperazine units are crucial intermediates. The use of click chemistry has been reported for synthesizing related compounds, indicating a potential method for creating this complex structure with good yield. The process might involve multiple steps, including the formation of the intermediate benzimidazole and piperazine components, followed by their subsequent coupling and modification to introduce the fluorophenoxy group (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure is typically confirmed through spectroscopic methods such as IR, NMR, and MS, alongside X-ray crystallography for precise determination. These techniques provide detailed insights into the compound's structure, including the arrangement of atoms, the confirmation of the piperazine ring, and the positioning of the benzimidazole and fluorophenoxy groups. The intermolecular interactions and the compound's conformation in the solid state can be analyzed using Hirshfeld surface analysis (Said et al., 2020).
Scientific Research Applications
Antibacterial and Antifungal Activities : A study by Gan, Fang, & Zhou (2010) focused on the synthesis of azole-containing piperazine derivatives, including compounds similar to the one . These compounds showed moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole.
Anti-HIV Activity : Research by Al-Masoudi, Al-Soud, De Clercq, & Pannecouque (2007) developed new derivatives for potential use as non-nucleoside reverse transcriptase inhibitors in HIV treatment. These compounds, related to the one , showed promise in inhibiting HIV-1 and HIV-2 activity.
Anti-inflammatory Activity : A study by Ahmed, Molvi, & Khan (2017) synthesized compounds similar to the one and evaluated them for anti-inflammatory activity. They showed significant in-vitro anti-inflammatory activity and moderate in-vivo activity in rat models.
Neuroprotective Activities : Research by Gao et al. (2022) on edaravone derivatives containing a benzylpiperazine moiety found that most compounds displayed neuroprotective activities in both in-vivo and in-vitro settings.
Anticancer Activity : Boddu et al. (2018) synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides and evaluated them for in-vitro anticancer activity against various human cancer cell lines. Certain compounds showed significant activity, with structure-activity relationships supported by molecular docking studies (Boddu et al., 2018).
Antimicrobial Activity : A study by Reddy & Reddy (2010) on novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed that some hybrids exhibited antimicrobial activity comparable to standard drugs like Streptomycin and Fluconazole.
properties
IUPAC Name |
1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2/c28-22-10-4-7-13-25(22)34-20-27(33)31-16-14-30(15-17-31)19-26-29-23-11-5-6-12-24(23)32(26)18-21-8-2-1-3-9-21/h1-13H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABRSWUCLURTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)COC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

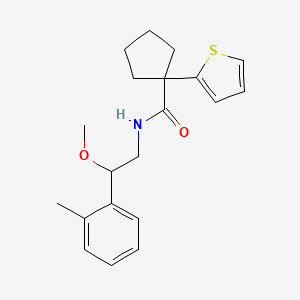
![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)
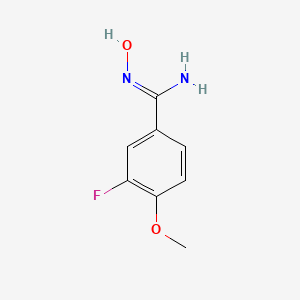
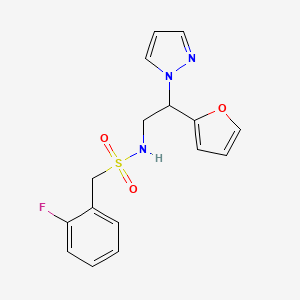
![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)


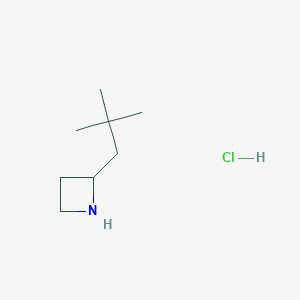
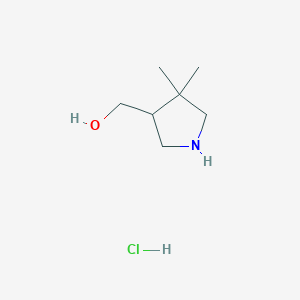
![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)
